5(6)-Carboxyeosin diacetate

描述

5(6)-Carboxyeosin-diacetate is a fluorescent dye commonly used in various scientific research applications. It is a derivative of eosin, a red dye that fluoresces under specific conditions. This compound is particularly valuable in biological and chemical research due to its ability to bind to certain molecules and emit fluorescence, making it useful for imaging and analytical techniques.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 5(6)-Carboxyeosin-diacetate typically involves the reaction of eosin with acetic anhydride in the presence of a catalyst. The reaction conditions often include a controlled temperature and pH to ensure the proper formation of the diacetate derivative. The process may also involve purification steps such as recrystallization to obtain a high-purity product.

Industrial Production Methods: In an industrial setting, the production of 5(6)-Carboxyeosin-diacetate may involve large-scale reactors and automated systems to control the reaction parameters precisely. The use of high-throughput purification techniques, such as chromatography, ensures the consistent quality and purity of the compound.

化学反应分析

Hydrolysis Reactions

5(6)-Carboxyeosin diacetate (CFDA) undergoes hydrolysis under acidic or basic conditions, releasing its fluorescent product, 5(6)-carboxyfluorescein. This reaction is critical for its application as a viability probe:

- Acidic Hydrolysis : Protonation of acetate groups leads to cleavage, producing carboxyeosin. This reaction is slower compared to enzymatic hydrolysis but occurs in low-pH environments .

- Basic Hydrolysis : Hydroxide ions deacetylate CFDA, yielding fluorescent carboxyfluorescein. The reaction rate increases with higher pH .

- Enzymatic Hydrolysis : Intracellular esterases rapidly cleave the diacetate groups, converting CFDA into its fluorescent form. This process is essential for its role in cell viability assays .

Table 1: Hydrolysis Conditions and Products

| Reaction Type | Conditions | Products | Key Applications |

|---|---|---|---|

| Acidic Hydrolysis | pH < 5, ambient temperature | 5(6)-Carboxyeosin | pH-dependent fluorescence assays |

| Basic Hydrolysis | pH > 8, 25–37°C | 5(6)-Carboxyfluorescein | In vitro fluorescent labeling |

| Enzymatic Hydrolysis | Esterase-rich environments | Fluorescent carboxyfluorescein | Cell viability/proliferation assays |

Interaction with Plasma Membrane Ca²⁺-ATPase (PMCA)

CFDA inhibits PMCA activity by binding to extracellular loops, competitively blocking ATPase function. This interaction is critical in studying calcium signaling pathways:

- Mechanism : CFDA binds to ExLoop2 of PMCA, interfering with calcium efflux and elevating intracellular Ca²⁺ levels .

- Kinetic Parameters :

Table 2: PMCA Inhibition Parameters

| Parameter | Value/Effect | Study Model | Reference |

|---|---|---|---|

| IC₅₀ (partial) | 10 µM | Ciona intestinalis sperm | |

| IC₅₀ (complete) | 100 µM | Ciona intestinalis sperm | |

| ATPase activity loss | 70–90% | Human PMCA isoforms |

Fluorescent Activation via Esterase Cleavage

CFDA’s non-fluorescent form becomes fluorescent upon intracellular deacetylation. Key steps include:

- Passive Diffusion : CFDA crosses cell membranes due to lipophilic diacetate groups .

- Esterase-Mediated Cleavage : Cytosolic esterases hydrolyze acetate groups, releasing fluorescent carboxyfluorescein .

- Retention : Fluorescent product accumulates in cells with intact membranes, serving as a viability marker .

Key Findings :

- Hydrolysis half-life: ~94 minutes in mammalian cells .

- Fluorescence maxima: λ<sub>ex</sub> = 492 nm, λ<sub>em</sub> = 517 nm .

Stability and Reactivity

CFDA exhibits pH-dependent stability and temperature sensitivity:

- pH Stability :

- Thermal Degradation :

Table 3: Stability Parameters

| Condition | Effect on CFDA | Reference |

|---|---|---|

| pH 5–8 | Stable; minimal hydrolysis | |

| pH < 5 or > 9 | Rapid hydrolysis | |

| Temperature > 40°C | Accelerated degradation |

科学研究应用

Applications in Cell Biology

-

Cell Proliferation Studies

- CFSE is extensively used to assess cell proliferation. When cells are labeled with CFSE, the fluorescence intensity decreases with each cell division, allowing researchers to quantify the number of divisions a cell has undergone. This application is particularly valuable in lymphocyte studies, where CFSE helps track T-cell proliferation in response to antigens or mitogens .

-

Flow Cytometry

- The compound is widely employed in flow cytometry for analyzing cell populations. Its ability to label cells without affecting their viability makes it ideal for experiments involving apoptosis and necrosis. Studies have shown that CFSE remains detectable in both apoptotic and necrotic cells, enabling researchers to trace these dying cells in mixed populations .

- Cell Migration Studies

Applications in Immunology

- Tracking Immune Responses

- Labeling Pathogens

Environmental Applications

- Tracing Microbial Activity

- Groundwater Studies

Case Studies and Research Findings

作用机制

The mechanism by which 5(6)-Carboxyeosin-diacetate exerts its effects involves its ability to bind to specific molecules and emit fluorescence upon excitation. The molecular targets include proteins, nucleic acids, and other biomolecules. The pathways involved in its action are primarily related to its interaction with these targets, leading to changes in fluorescence that can be detected and analyzed.

相似化合物的比较

Eosin Y: Another derivative of eosin, commonly used in histology.

Fluorescein: A widely used fluorescent dye with similar applications.

Rhodamine: Another fluorescent dye with distinct spectral properties.

Uniqueness: 5(6)-Carboxyeosin-diacetate is unique due to its specific fluorescence properties and its ability to bind to a wide range of molecules. This makes it particularly valuable in applications requiring high sensitivity and specificity.

生物活性

5(6)-Carboxyeosin diacetate (CEDA) is a fluorescent dye widely used in biological research due to its membrane-permeant properties and ability to be hydrolyzed by intracellular esterases. This compound has garnered attention for its applications in cell viability assays, tracking cellular processes, and studying various biological mechanisms. This article reviews the biological activity of CEDA, focusing on its mechanisms, applications, and relevant research findings.

- Chemical Name : this compound

- Molecular Formula : C₁₈H₁₄O₈

- Molecular Weight : 374.29 g/mol

- Solubility : Soluble in DMSO and other organic solvents

Upon entering cells, CEDA is hydrolyzed by intracellular esterases to produce carboxyfluorescein, a highly fluorescent compound. This reaction allows for the visualization of live cells and their metabolic activity. The fluorescence emitted can be detected using flow cytometry or fluorescence microscopy, making it a valuable tool for assessing cell viability and proliferation.

Applications in Biological Research

- Cell Viability Assays : CEDA is commonly used to assess cell viability in various experimental setups. It provides a straightforward method for determining the health of cells after treatment with drugs or other agents.

- Tracking Cell Proliferation : The dye allows researchers to track cell division over time. By labeling cells at the start of an experiment, changes in fluorescence intensity can be monitored to assess proliferation rates.

- Chemotaxis Studies : Research has demonstrated that CEDA can inhibit chemotactic behavior in sperm cells by affecting calcium ion efflux through plasma membrane calcium ATPase (PMCA) mechanisms. Specifically, studies have shown that pre-treatment with CEDA significantly reduces sperm chemotaxis towards attractants .

Case Study 1: Viability Assessment in Lacticaseibacillus Casei Zhang

A study developed a rapid flow cytometry method using CEDA to detect the viability of Lacticaseibacillus casei Zhang. The results indicated that varying concentrations of CEDA and different staining times significantly affected the viable count of the bacteria:

| Experiment | CFDA Amount (μL) | Dyeing Time t1 (s) | Viable Count (AFU/μL) |

|---|---|---|---|

| 1 | 5 | 5 | 1661 |

| 2 | 5 | 10 | 1762 |

| 3 | 10 | 15 | 1897 |

| ... | ... | ... | ... |

This illustrates the versatility of CEDA in microbial studies, providing insights into bacterial viability under various conditions .

Case Study 2: Chemotaxis Inhibition in Sperm Cells

In another significant study, CEDA was used to investigate its effects on sperm chemotaxis. The findings revealed that treatment with CEDA inhibited PMCA activity, leading to disrupted calcium homeostasis and impaired chemotactic behavior:

- Control Group LECI : Baseline chemotaxis index.

- CEDA Treatment Group LECI : Reduced to one-third at lower concentrations and nearly zero at higher concentrations.

This highlights the role of calcium signaling in sperm motility and how CEDA can serve as a tool for studying these processes .

属性

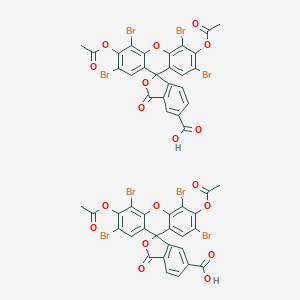

IUPAC Name |

3',6'-diacetyloxy-2',4',5',7'-tetrabromo-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylic acid;3',6'-diacetyloxy-2',4',5',7'-tetrabromo-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C25H12Br4O9/c1-8(30)35-21-15(26)6-13-19(17(21)28)37-20-14(7-16(27)22(18(20)29)36-9(2)31)25(13)12-4-3-10(23(32)33)5-11(12)24(34)38-25;1-8(30)35-21-15(26)6-13-19(17(21)28)37-20-14(7-16(27)22(18(20)29)36-9(2)31)25(13)12-5-10(23(32)33)3-4-11(12)24(34)38-25/h2*3-7H,1-2H3,(H,32,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUSZJWOKNYZNPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=C2C(=C1Br)OC3=C(C(=C(C=C3C24C5=C(C=C(C=C5)C(=O)O)C(=O)O4)Br)OC(=O)C)Br)Br.CC(=O)OC1=C(C=C2C(=C1Br)OC3=C(C(=C(C=C3C24C5=C(C=CC(=C5)C(=O)O)C(=O)O4)Br)OC(=O)C)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H24Br8O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70583451 | |

| Record name | 3',6'-Bis(acetyloxy)-2',4',5',7'-tetrabromo-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid--3',6'-bis(acetyloxy)-2',4',5',7'-tetrabromo-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-6-carboxylic acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1551.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161338-87-0 | |

| Record name | 3',6'-Bis(acetyloxy)-2',4',5',7'-tetrabromo-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid--3',6'-bis(acetyloxy)-2',4',5',7'-tetrabromo-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-6-carboxylic acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 5(6)-Carboxyeosin-diacetate enable the measurement of intracellular pH?

A: 5(6)-Carboxyeosin-diacetate is a pH-dependent fluorescent dye. This means its fluorescence intensity changes depending on the pH of its surrounding environment. When used in conjunction with techniques like fiber-optic nanoprobes, researchers can measure these fluorescence changes to determine intracellular pH []. Essentially, the dye acts as a reporter molecule, translating pH changes into detectable fluorescent signals.

Q2: Can you provide a specific example of how 5(6)-Carboxyeosin-diacetate was used in research to study intracellular pH dynamics?

A: In a study focusing on CA46 cells, researchers used 5(6)-Carboxyeosin-diacetate to monitor changes in intracellular pH caused by the addition and removal of ammonium ions (NH4+) []. By observing the fluctuations in fluorescence intensity, the researchers could track how the cells regulated their internal pH in response to this external stimulus. This provided valuable insights into the pH regulatory mechanisms of CA46 cells.

Q3: Beyond CA46 cells, are there other biological systems where 5(6)-Carboxyeosin-diacetate has been used to study pH changes?

A: Yes, 5(6)-Carboxyeosin-diacetate has proven valuable in studying neuronal activity. Research on Drosophila larvae neurons used this dye to investigate the impact of intracellular pH shifts on vesicle fusion, a critical process in synaptic transmission []. This study highlighted the role of pH as a potential signaling molecule in neuronal communication.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。